molecular formula C8H10O3S B3051996 O-Ethyl S-(2-furylmethyl)thiocarbonate CAS No. 376595-42-5

O-Ethyl S-(2-furylmethyl)thiocarbonate

Cat. No. B3051996
M. Wt: 186.23 g/mol
InChI Key: RPDATXKSJBDCAP-UHFFFAOYSA-N
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Description

“O-Ethyl S-(2-furylmethyl)thiocarbonate” is a flavoring agent . It has a spicy type odor and is used in the food industry . Its CAS number is 376595-42-5 .


Molecular Structure Analysis

The molecular weight of “O-Ethyl S-(2-furylmethyl)thiocarbonate” is 186.23 and its chemical formula is C8H10O3S . For more detailed structural information, you may refer to the spectra provided by suppliers .


Physical And Chemical Properties Analysis

“O-Ethyl S-(2-furylmethyl)thiocarbonate” is a colorless liquid with a spicy, floral aroma . It is practically insoluble in water but soluble in diether ether and ethyl acetate . It also has a boiling point of 130-135°C, a refractive index of 1.504-1.510, and a specific gravity of 1.167-1.173 .

Scientific Research Applications

Pyrolysis Studies

O-Ethyl S-(2-furylmethyl)thiocarbonate and related compounds have been studied for their behavior during pyrolysis. Song et al. (2021) investigated the pyrolysis of 2-ethylfuran, detecting over 20 pyrolysis products, including 2-furylmethyl and other compounds. This research contributes to understanding the thermal decomposition processes of such chemicals, which is crucial in various industrial applications, including fuel processing and material synthesis (Song et al., 2021).

Theoretical Pyrolysis Modeling

Wu et al. (2014) conducted theoretical studies on the pyrolysis of thiocarbonates, including O-methyl S-alkyl and S-methyl O-alkyl thiocarbonates. Their research provides valuable insights into the thermal elimination pathways and possible mechanisms, such as rearrangements and nucleophilic substitutions. This understanding is essential for predicting the behavior of these compounds under high-temperature conditions, relevant in chemical synthesis and industrial processes (Wu et al., 2014).

Reactions with Anilines

Castro et al. (1999) studied the kinetics of reactions between anilines and ethyl S-aryl thiocarbonates. This research is significant for the synthesis of various organic compounds, where understanding the reaction mechanisms and kinetics can improve efficiency and yield (Castro et al., 1999).

Oxidation Studies

The oxidation behavior of related compounds, such as ethyl xanthate (a similar thiocarbonate), was investigated by Silvester et al. (2002). These studies provide insights into the chemical transformations and stability of thiocarbonates in oxidative environments, which is crucial in understanding their behavior in biological systems and industrial processes (Silvester et al., 2002).

Kinetic Studies of Phenolysis

Research by Castro et al. (2003) on the phenolysis of O-methyl and O-phenyl O-2,4-dinitrophenyl thiocarbonates contributes to the broader understanding of the chemical properties and reaction kinetics of thiocarbonates. Such knowledge is essential for the development of new chemical synthesis methods and understanding reaction mechanisms (Castro et al., 2003).

Thermochemical Reactions

Al-Awadi and Taylor (1987) examined the thermal decomposition of S-aryl O-ethyl thiocarbonates, offering insights into how different substituents affect the rate and mechanism of decomposition. Such studies are important in the development of heat-resistant materials and understanding thermal stability in various chemical contexts (Al-Awadi & Taylor, 1987).

properties

IUPAC Name

ethyl furan-2-ylmethylsulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDATXKSJBDCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)SCC1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191080
Record name O-Ethyl S-(2-furylmethyl)thiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Spicy, floral aroma
Record name O-Ethyl S-(2-furylmethyl)thiocarbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1517/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble in water; Soluble in diether ether, ethyl acetate, Soluble (in ethanol)
Record name O-Ethyl S-(2-furylmethyl)thiocarbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1517/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.167-1.173
Record name O-Ethyl S-(2-furylmethyl)thiocarbonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1517/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

O-Ethyl S-(2-furylmethyl)thiocarbonate

CAS RN

376595-42-5
Record name O-Ethyl S-(2-furylmethyl)thiocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376595425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethyl S-(2-furylmethyl)thiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonothioic acid, O-ethyl S-(2-furanylmethyl) es
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ETHYL S-(2-FURYLMETHYL)THIOCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AZ807769B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 7 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 6 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food Additives and Flavourings ( FAF ) was requested to consider the JECFA evaluations of 25 flavouring substances assigned to the Flavouring Group Evaluation 67 ( …
Number of citations: 8 efsa.onlinelibrary.wiley.com
GM Williams, A Mattia, A Renwick - Safety evaluation of certain …, 2009 - books.google.com
At its sixty-fifth meeting (Annex 1, reference 177), the Committee reviewed a group of 40 furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and …
Number of citations: 3 books.google.com
RL Smith, SM Cohen, J Doull, VJ Feron, JI Goodman… - ift.org
FOODTECHNOLOGY 47 VOL. 57, NO. 5• MAY 2003 sess the GRAS status of existing flavoring substances. In this manner, the Expert Panel revaluates the safety for an individual …
Number of citations: 5 www.ift.org
A Ono, M Takahashi, A Hirose, E Kamata… - Food and chemical …, 2012 - Elsevier
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 18 www.sciencedirect.com
IN FO - researchgate.net
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 4 www.researchgate.net
FAO Joint, WHO Expert Committee on Food Additives… - 2006 - apps.who.int
EVALUATION OF CERTAIN FOOD ADDITIVES Page 1 This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food …
Number of citations: 30 apps.who.int
M Yoshida - mhlw-grants.niph.go.jp
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 0 mhlw-grants.niph.go.jp

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